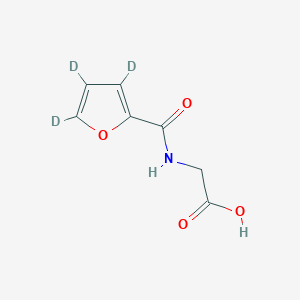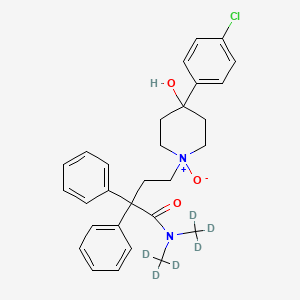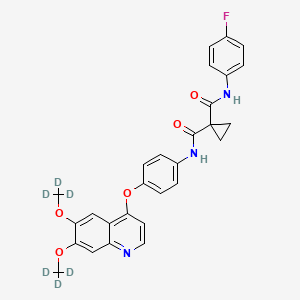
Cabozantinib-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cabozantinib-d6 is a deuterated form of cabozantinib, a receptor tyrosine kinase inhibitor. Cabozantinib is known for its activity against a broad range of targets, including MET, RET, AXL, VEGFR2, FLT3, and c-KIT . It is clinically approved for the treatment of medullary thyroid cancer and renal cell carcinoma .
Méthodes De Préparation
The synthesis of cabozantinib-d6 involves the incorporation of deuterium atoms into the cabozantinib molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The purification of intermediate and target compounds is typically performed using column chromatography . Industrial production methods may involve large-scale synthesis and purification processes to ensure the high purity and yield of the final product.
Analyse Des Réactions Chimiques
Cabozantinib-d6, like its non-deuterated counterpart, undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized metabolites, while reduction can yield reduced forms of the compound .
Applications De Recherche Scientifique
Cabozantinib-d6 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the metabolic pathways and pharmacokinetics of cabozantinib. In biology and medicine, this compound is used in preclinical and clinical studies to investigate its therapeutic potential in various cancers, including medullary thyroid cancer, renal cell carcinoma, and acute myeloid leukemia . Additionally, this compound is used in the development of novel drug delivery systems and targeted therapies .
Mécanisme D'action
Cabozantinib-d6 exerts its effects by inhibiting specific receptor tyrosine kinases such as VEGFR-1, VEGFR-2, VEGFR-3, KIT, TRKB, FLT-3, AXL, RET, MET, and TIE-2 . By inhibiting these kinases, this compound suppresses metastasis, angiogenesis, and oncogenesis. The inhibition of these molecular targets disrupts various signaling pathways involved in cell proliferation, survival, and migration .
Comparaison Avec Des Composés Similaires
Cabozantinib-d6 is similar to other tyrosine kinase inhibitors such as sunitinib, sorafenib, and pazopanib. this compound is unique in its ability to target a broader range of kinases, including MET and AXL, which are not targeted by some of the other inhibitors . This broad spectrum of activity makes this compound particularly effective in treating cancers with complex resistance mechanisms. Similar compounds include sunitinib, sorafenib, pazopanib, and axitinib .
Propriétés
Formule moléculaire |
C28H24FN3O5 |
|---|---|
Poids moléculaire |
507.5 g/mol |
Nom IUPAC |
1-N-[4-[6,7-bis(trideuteriomethoxy)quinolin-4-yl]oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide |
InChI |
InChI=1S/C28H24FN3O5/c1-35-24-15-21-22(16-25(24)36-2)30-14-11-23(21)37-20-9-7-19(8-10-20)32-27(34)28(12-13-28)26(33)31-18-5-3-17(29)4-6-18/h3-11,14-16H,12-13H2,1-2H3,(H,31,33)(H,32,34)/i1D3,2D3 |
Clé InChI |
ONIQOQHATWINJY-WFGJKAKNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=CC2=C(C=CN=C2C=C1OC([2H])([2H])[2H])OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F |
SMILES canonique |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


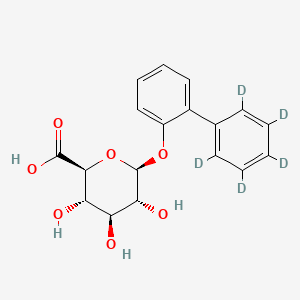
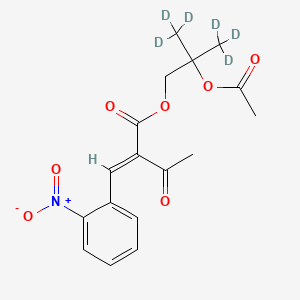
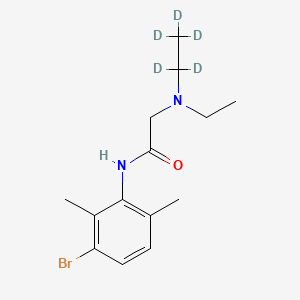

![5-methoxy-2-[4-(4-pyrrolidin-1-ylbutylamino)quinazolin-2-yl]-1H-indole-3-carbaldehyde](/img/structure/B12426160.png)
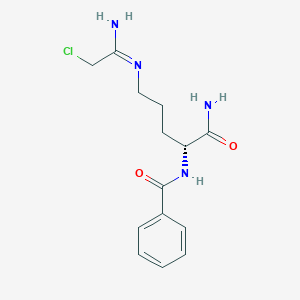
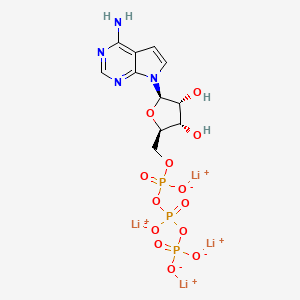
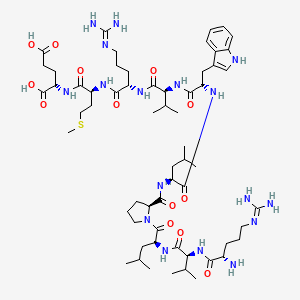
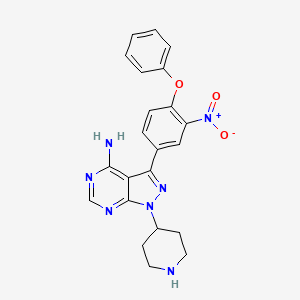
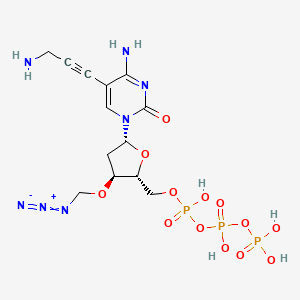
![tetrasodium;4-acetamido-5-hydroxy-6-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,7-disulfonate](/img/structure/B12426201.png)
